连翘碱

描述

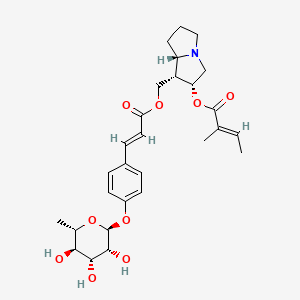

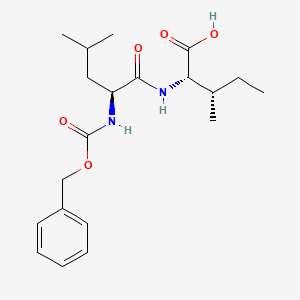

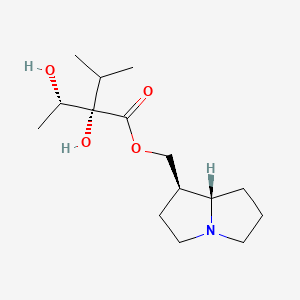

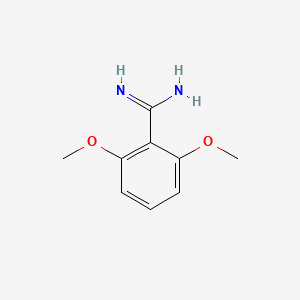

Ligularizine is a chemical compound with the formula C21H29NO8 . It has a molecular weight of 423.46 and a predicted density of 1.27±0.1 g/cm3 . The compound is also known by its English name, LIGULARIZINE .

Molecular Structure Analysis

The molecular structure of Ligularizine is determined by techniques such as X-ray crystallography and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis

Ligularizine is a powder with a predicted boiling point of 626.3±55.0 °C . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

吡咯里西啶生物碱研究

连翘碱在山艾属植物中发现,如山艾菊,是一种吡咯里西啶生物碱(PA)。对这些生物碱的研究导致了各种化合物的分离和表征,包括连翘碱。连翘碱等PA由于存在于多种植物中,并在药理学和毒理学中具有意义,因此已成为广泛研究的主题(Urones et al., 1988).

中医药

连翘碱,也称为川芎嗪,用于中药,特别是在川芎嗪丸的制剂中。它以其在镇咳和祛痰疗法中的作用而闻名。这些制剂的安全性及其成分,包括连翘碱的存在,已受到审查,以评估潜在的健康影响(Tang et al., 2012).

心血管研究

在心血管研究中,发现川芎嗪在心肌缺血/再灌注损伤的动物模型中提供心脏保护。这项研究表明多种机制,包括抗氧化、抗炎和抗凋亡活性,这些机制有助于其保护作用(Zheng et al., 2018).

肾脏疾病研究

川芎嗪已被研究其对患有糖尿病的大鼠肾病的保护作用。该领域的系统综述和荟萃分析表明其在改善肾脏病理和功能方面的潜力,突出了其抗氧化和抗炎作用(Zhuang et al., 2020).

遗传毒性研究

对吡咯里西啶生物碱(包括连翘碱)的遗传毒性的研究使用了肝细胞原代培养-DNA修复试验。这些研究有助于了解此类化合物的潜在致癌活性(Mori et al., 1985).

肺部研究

川芎嗪对慢性缺氧引起的大鼠肺血管改变的影响已得到研究,显示其在减轻右心室肥大和肺小动脉肌肉化方面的潜力,从而影响肺动脉高压的治疗(Cai & Barer, 1989).

抗氧化研究

川芎嗪的抗氧化活性已在各种体外系统中得到评估,表明其作为天然抗氧化剂的潜力。川芎嗪的这一方面在治疗氧化应激相关疾病的背景下具有重要意义(Choi et al., 2007).

动脉粥样硬化和心脏功能

川芎嗪通过减少氧化应激和血脂异常来减轻动脉粥样硬化和改善心脏功能的作用已在大鼠模型中得到证实。这突出了其治疗血管疾病的潜力(Jiang et al., 2011).

属性

IUPAC Name |

[(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVXCSFOWGBQP-LJUHYIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligularizine | |

CAS RN |

90364-92-4 | |

| Record name | Ligularizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。